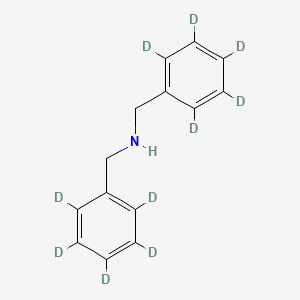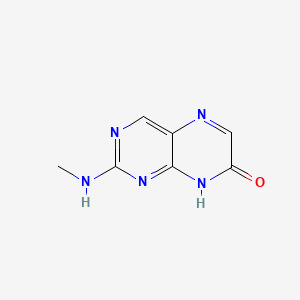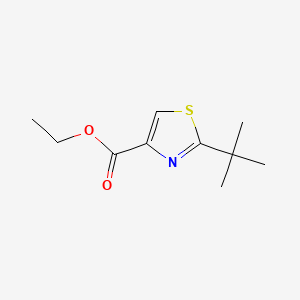
2-(terc-butil)tiazol-4-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a chemical compound with the CAS Number: 79247-72-6 . It has a molecular weight of 213.3 and its IUPAC name is ethyl 4-tert-butyl-1,3-thiazole-2-carboxylate .
Molecular Structure Analysis
The InChI code for Ethyl 4-(tert-butyl)thiazole-2-carboxylate is 1S/C10H15NO2S/c1-5-13-9(12)8-11-7(6-14-8)10(2,3)4/h6H,5H2,1-4H3 .Physical and Chemical Properties Analysis
Ethyl 4-(tert-butyl)thiazole-2-carboxylate is a solid or liquid at room temperature . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Actividad antibacteriana
Se ha encontrado que los derivados de tiazol, incluido el 2-(terc-butil)tiazol-4-carboxilato de etilo, exhiben una actividad antibacteriana significativa . Por ejemplo, ciertos derivados han mostrado efectividad contra cepas bacterianas como Bacillus cereus, Bacillus subtilis y Escherichia coli .
Actividad antifúngica
Estos compuestos también demuestran propiedades antifúngicas . Se ha encontrado que son activos contra cepas fúngicas como Aspergillus niger, Fusarium oxisporum y Rhizopus oryzae .
Propiedades antiinflamatorias
Se ha informado que los derivados de tiazol poseen propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Actividad antitumoral
La investigación ha indicado que los derivados de tiazol pueden exhibir actividad antitumoral . Esto sugiere aplicaciones potenciales en el tratamiento del cáncer.
Propiedades antidiabéticas
Los derivados de tiazol también se han asociado con propiedades antidiabéticas . Esto podría hacerlos valiosos en el desarrollo de tratamientos para la diabetes.
Propiedades antivirales
Se ha encontrado que estos compuestos poseen propiedades antivirales . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones virales.
Propiedades antioxidantes
Se ha informado que los derivados de tiazol tienen propiedades antioxidantes . Esto podría hacerlos útiles para combatir el estrés oxidativo en el cuerpo.
Propiedades antituberculosas
Se ha encontrado que estos compuestos exhiben propiedades antituberculosas
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which are structurally similar to thiazole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of various disorders .
Mode of Action
It’s known that similar compounds, such as urea derivatives, can form h-bond interactions with specific amino acids like asp 179 and tyr 224 . These interactions can lead to changes in the target proteins, affecting their function.
Biochemical Pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, suggesting measures to prevent exposure and manage risks .
Direcciones Futuras
The synthesized compounds related to Ethyl 2-(tert-butyl)thiazole-4-carboxylate showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against the target enzyme UDP-N-acetylmuramate/l-alanine ligase . This suggests potential future directions in the development of new antimicrobial agents.
Análisis Bioquímico
Biochemical Properties
Thiazoles, the class of compounds to which it belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole compound and the biomolecules it interacts with .
Cellular Effects
Thiazoles have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
ethyl 2-tert-butyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-5-13-8(12)7-6-14-9(11-7)10(2,3)4/h6H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCIFKZCZOSPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

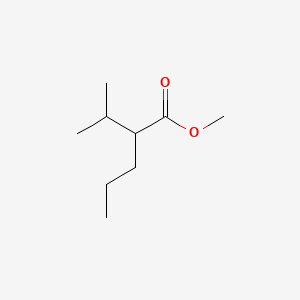
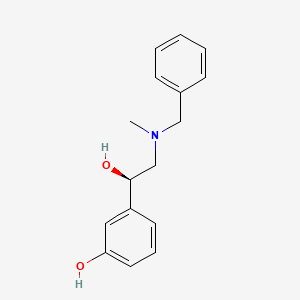

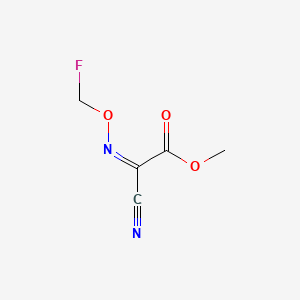
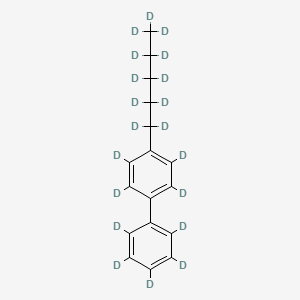
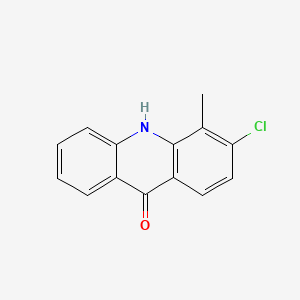
![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
